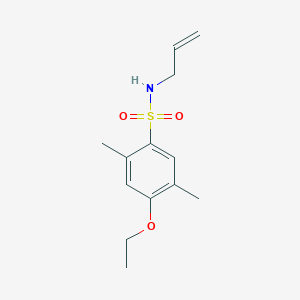

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as ADMS or sulfasalazine, is a sulfonamide drug that has been widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been shown to have anti-inflammatory, immunomodulatory, and antibacterial effects, making it a promising therapeutic agent for various diseases.

Wirkmechanismus

The exact mechanism of action of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is known to have several effects on the immune system and gut microbiota. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the activation of immune cells such as T cells and macrophages. This compound also has antibacterial effects, particularly against gram-negative bacteria, which may contribute to its efficacy in IBD.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects in the body. The drug is metabolized in the liver to its active forms, 5-ASA and SP, which have different mechanisms of action. 5-ASA is thought to act locally in the gut to reduce inflammation, while SP is believed to have systemic effects on the immune system. This compound has also been shown to alter the composition of the gut microbiota, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages as a therapeutic agent for lab experiments. It has been extensively studied and is well-tolerated in humans, making it a safe and reliable drug for use in animal models. The drug is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy in different patient populations, and its mechanism of action is not fully understood. Additionally, the drug has been associated with several side effects, such as gastrointestinal disturbances and skin rashes, which may need to be monitored in animal models.

Zukünftige Richtungen

There are several future directions for research on N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to this compound treatment in different patient populations. Additionally, there is ongoing research on the role of this compound in modulating the gut microbiota and its potential use in other conditions, such as obesity and metabolic syndrome. Overall, this compound remains a promising therapeutic agent with potential applications in a wide range of diseases.

Synthesemethoden

The synthesis of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of this compound, which is then acidified to yield the free acid.

Wissenschaftliche Forschungsanwendungen

N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. In IBD, it has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and Crohn's disease. In RA, it has been used as a disease-modifying antirheumatic drug (DMARD) to reduce inflammation and joint damage. Additionally, this compound has been investigated for its potential use in other autoimmune and inflammatory conditions, such as psoriasis, ankylosing spondylitis, and multiple sclerosis.

Eigenschaften

Molekularformel |

C13H19NO3S |

|---|---|

Molekulargewicht |

269.36 g/mol |

IUPAC-Name |

4-ethoxy-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |

InChI |

InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h5,8-9,14H,1,6-7H2,2-4H3 |

InChI-Schlüssel |

VPHUKPAWVXAGTL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |

Kanonische SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)

![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)

![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)

![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)

![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)